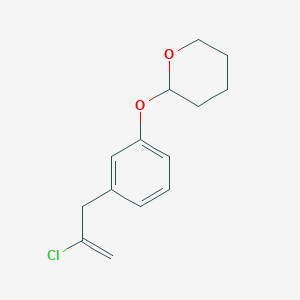
2-Chloro-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene is an organic compound characterized by the presence of a chloro group, a tetrahydropyran-2-yloxy group, and a phenyl group attached to a propene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene typically involves the reaction of 3-(Tetrahydro-pyran-2-yloxy)phenyl)propene with a chlorinating agent. Common chlorinating agents include thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
2-Chloro-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The propene moiety can be oxidized to form epoxides or diols.
Reduction Reactions: The compound can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of the corresponding alkane.
科学的研究の応用
2-Chloro-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-Chloro-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the propene moiety can undergo oxidation or reduction. These interactions can modulate various biochemical pathways and molecular targets, leading to diverse biological effects .
類似化合物との比較
Similar Compounds
2-Chloro-3-(2-(Tetrahydro-pyran-2-yloxy)ethoxy)pyrazine: Similar structure with a pyrazine ring instead of a phenyl group.
4-Hydroxy-2-quinolones: Compounds with similar heterocyclic structures and potential biological activities.
生物活性
2-Chloro-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a chloro substituent and a tetrahydropyran moiety, suggest potential biological activities that merit detailed investigation.
- Chemical Formula : C14H17ClO2
- Molecular Weight : 252.74 g/mol
- CAS Number : 66570575
- Structural Characteristics : The compound features a chloro group at the 2-position and a tetrahydropyran ether at the 3-position of the phenyl ring, which may influence its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in various therapeutic areas, particularly in antimicrobial and anticancer research.
Antimicrobial Activity
Studies have shown that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance, compounds containing tetrahydropyran rings have been associated with activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Potential
The compound's structural analogs have been investigated for their ability to inhibit cancer cell proliferation. In vitro assays indicate that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting key enzymes involved in cell cycle regulation.
The biological effects of this compound are hypothesized to involve:
- Enzyme Inhibition : Interaction with kinases or other enzymes that play pivotal roles in cellular signaling.
- Receptor Modulation : Potential binding to specific receptors, altering their activity and downstream signaling pathways.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of tetrahydropyran derivatives against common pathogens. The results indicated that compounds with similar structural features exhibited Minimum Inhibitory Concentrations (MICs) in the range of 10–50 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : A series of analogs were tested for cytotoxic effects on breast cancer cell lines (MCF-7). The results demonstrated IC50 values ranging from 5 to 20 µM, suggesting that structural modifications could enhance potency .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
2-[3-(2-chloroprop-2-enyl)phenoxy]oxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO2/c1-11(15)9-12-5-4-6-13(10-12)17-14-7-2-3-8-16-14/h4-6,10,14H,1-3,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUTVBYMKAVKOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC=C1)OC2CCCCO2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














